![molecular formula C15H24N4O2S2 B538301 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide](/img/structure/B538301.png)
1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OTA-5781 is a Novel potent inhibitor of the natural function of FDX1, promoting a unique form of copper-dependent cell death.
Scientific Research Applications
Reactivity and Synthesis
- The compound's reactivity and potential in synthesis have been a subject of interest. In a study exploring the reactivity of related compounds, researchers found that certain metal alkyl and metallacyclic compounds exhibit significant reactivity towards organic isocyanides, which could be relevant for synthesizing structures similar to 1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide (Thorn, Fanwick, & Rothwell, 1999).
Interaction with Nitrile Oxides
- The interactions of bis(methylene)cyclopropanes, which are structurally related to the compound , with nitrile oxides were explored. These reactions are significant for understanding the behavior of similar compounds in organic synthesis (Stepakov et al., 2012).
Charge-Transfer Complex Formations
- Research into dimeric alkane structures, which share some similarities with this compound, demonstrated their ability to form charge-transfer complexes with various π-acceptors. This finding suggests potential applications in materials science and electronics (Asker & Filiz, 2013).
Photopolymerization and Dental Applications
- A study on the synthesis and photopolymerization of a similar compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, for dental restorations suggests that compounds like this compound might have potential applications in biomaterials and dental sciences (Nie & Bowman, 2002).
Bio-based Poly(amide imide)s Synthesis
- Research into bio-based diacylhydrazide monomers for the synthesis of poly(amide imide)s can provide insights into the potential use of this compound in creating new polymers with unique properties (Kuhire et al., 2017).
properties
Molecular Formula |
C15H24N4O2S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-N',3-N'-dimethyl-1-N',3-N'-bis(1-methylcyclopropanecarbothioyl)propanedihydrazide |
InChI |
InChI=1S/C15H24N4O2S2/c1-14(5-6-14)12(22)18(3)16-10(20)9-11(21)17-19(4)13(23)15(2)7-8-15/h5-9H2,1-4H3,(H,16,20)(H,17,21) |
InChI Key |
XVEPGUUOVVKXRA-UHFFFAOYSA-N |
SMILES |
O=C(NN(C)C(C1(C)CC1)=S)CC(NN(C)C(C2(C)CC2)=S)=O |
Canonical SMILES |
CC1(CC1)C(=S)N(C)NC(=O)CC(=O)NN(C)C(=S)C2(CC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OTA-5781; OTA5781; OTA 5781 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.